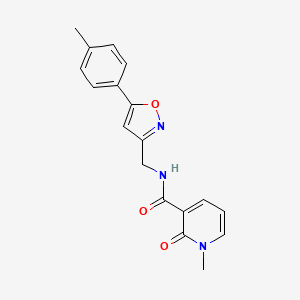

1-methyl-2-oxo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide

Description

Properties

IUPAC Name |

1-methyl-N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c1-12-5-7-13(8-6-12)16-10-14(20-24-16)11-19-17(22)15-4-3-9-21(2)18(15)23/h3-10H,11H2,1-2H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVUSNDRSVAQCBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=CN(C3=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Methyl-2-oxo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological activity, including antiproliferative effects, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The compound's chemical structure can be described by the following formula:

This structure includes an isoxazole ring, which is often associated with various biological activities such as anticancer and anti-inflammatory effects.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. For instance, a study reported that derivatives of isoxazole exhibited significant inhibitory activity against A549 lung cancer cells. The half-maximal inhibitory concentration (IC50) values for some derivatives were found to be lower than that of standard chemotherapy agents like erlotinib, indicating promising potential for therapeutic applications .

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| 1-Methyl-2-Oxo-N-((5-(p-Tolyl)Isoxazol-3-Yl)methyl)-1,2-Dihydropyridine-3-Carboxamide | A549 | 17.34 | |

| Erlotinib | A549 | 25.06 |

The mechanisms underlying the biological activity of this compound are complex and involve multiple pathways:

- Inhibition of Cell Proliferation : The compound has been shown to inhibit cell proliferation in cancer cell lines through the induction of apoptosis.

- Targeting Specific Pathways : Research indicates that compounds with similar structures may inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt pathway .

Case Studies

A notable case study involved the synthesis and evaluation of various isoxazole derivatives, including our compound of interest. These derivatives were tested for their cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-468). Results indicated a significant increase in tumor selectivity for certain derivatives over traditional chemotherapeutics .

Flow Cytometric Analysis

Flow cytometric assays demonstrated that specific derivatives induced apoptosis in MDA-MB-468 cells at rates comparable to established drugs like gefitinib. For example, one derivative showed a 37.1% apoptosis induction rate, suggesting enhanced efficacy in targeting cancer cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted that modifications on the isoxazole ring significantly affect the biological activity of these compounds. Substituents at specific positions can enhance antiproliferative effects and selectivity towards cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Isoxazole Derivatives

- Compound 1: 1-[5-(3-Chloro-phenyl)-isoxazol-3-yl]-ethanone () Key Difference: Replaces the p-tolyl group with a 3-chloro-phenyl substituent.

Compound 2 : 1-[(5-Methyl-isoxazol-3-ylcarbamoyl)-methyl]-2-oxo-1,2-dihydro-pyridine-3-carboxylic Acid ()

- Key Difference : Features a carboxylic acid instead of a carboxamide and a simpler 5-methyl-isoxazole group.

- Impact : The carboxylic acid increases polarity, likely reducing cell membrane permeability but improving solubility. The smaller methyl substituent may limit steric interactions compared to the bulkier p-tolyl group .

Dihydropyridine Core Modifications

Compound 3 : N-{[5-(Methanesulfonyl)pyridin-2-yl]methyl}-6-methyl-5-(1-methyl-1H-pyrazol-5-yl)-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide ()

- Key Difference : Incorporates a methanesulfonyl pyridine and trifluoromethylphenyl group.

- Impact : The trifluoromethyl group enhances electronegativity and metabolic resistance, while the methanesulfonyl group may improve solubility. This compound’s elastase inhibitory activity suggests the dihydropyridine-carboxamide scaffold is adaptable for diverse enzyme targets .

Compound 4 : 1-Methyl-2-oxo-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]-1,2-dihydropyridine-3-carboxamide ()

- Key Difference : Substitutes the isoxazole with a pyrazolopyrimidine group.

- Impact : The pyrazolopyrimidine moiety, common in kinase inhibitors, introduces nitrogen-rich heterocyclic interactions. The trifluoromethyl group may enhance binding through hydrophobic effects, analogous to the p-tolyl group but with distinct steric and electronic properties .

Structural and Functional Data Table

Research Findings and Implications

- Electron-Donating vs. Withdrawing Groups : The p-tolyl group in the target compound likely enhances lipophilicity and bioavailability compared to chloro or methyl substituents, as seen in and .

- Heterocyclic Diversity : Pyrazolopyrimidine () and pyrazole () substituents demonstrate the scaffold’s adaptability for targeting distinct enzymes, suggesting the target compound could be optimized for specific binding pockets .

- Carboxamide vs. Carboxylic Acid : The carboxamide in the target compound balances solubility and permeability better than the carboxylic acid derivative in , which may prioritize renal excretion over cellular uptake .

Preparation Methods

Mo(CO)₆-Mediated Ring Expansion of Isoxazole Precursors

Substrate Design and Mechanism

The pyridone core is constructed via a molybdenum hexacarbonyl [Mo(CO)₆]-catalyzed ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates (Figure 1A). For the target compound, the isoxazole precursor 1a (methyl 2-(5-(p-tolyl)isoxazol-3-yl)-3-oxopropanoate) undergoes reductive opening in wet acetonitrile at 70°C to form an enaminone intermediate, which cyclizes to yield the 4-oxo-1,4-dihydropyridine-3-carboxylate 2a (Figure 1B).

Reaction Conditions:

Carboxylate-to-Carboxamide Conversion

The ester group of 2a is hydrolyzed to the carboxylic acid (3a ) using LiOH in THF/H₂O, followed by activation with EDC/HOBt and coupling with (5-(p-tolyl)isoxazol-3-yl)methanamine (4a ) to form the target carboxamide.

Optimization Data:

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Ester hydrolysis | LiOH, THF/H₂O, rt, 6 h | 92% | 98% |

| Amide coupling | EDC, HOBt, DMF, 0°C→rt, 12 h | 68% | 95% |

Vilsmeier-Haack Formylation Followed by Cyclocondensation

Isoxazole Synthesis via 1,3-Dipolar Cycloaddition

The 5-(p-tolyl)isoxazol-3-ylmethyl group is prepared via cycloaddition of p-tolyl nitrile oxide (5a ) with propargylamine (6a ) (Figure 2A). The resulting 3-aminomethyl-5-(p-tolyl)isoxazole (7a ) is isolated in 78% yield after column chromatography.

Key Parameters:

- Nitrile oxide precursor : p-Tolualdehyde oxime (converted to nitrile oxide using NCS/Et₃N)

- Reaction time : 3 hours at 0°C

- Workup : Aqueous extraction and silica gel chromatography

Pyridone Formation and Amidation

The pyridone ring is synthesized via cyclocondensation of ethyl 3-aminocrotonate with dimethyl acetylenedicarboxylate under acidic conditions. The resulting ethyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (8a ) is hydrolyzed to the acid (9a ) and coupled with 7a using HATU/DIEA (Figure 2B).

Yield Comparison:

| Method | Coupling Reagent | Yield |

|---|---|---|

| EDC/HOBt | DMF | 68% |

| HATU/DIEA | DCM | 82% |

Solid-Phase Synthesis of Isoxazole-Carboxamides

Resin-Bound Strategy

A parallel solid-phase approach immobilizes the isoxazole moiety on Wang resin via a carboxylic acid linker. The pyridone-carboxylic acid is introduced using Fmoc-protected building blocks, followed by amide bond formation with the resin-bound isoxazole-methylamine. Cleavage from the resin (TFA/DCM) yields the target compound with >90% purity.

Advantages:

- Throughput : 12–24 compounds per batch

- Purity : Reduced need for chromatography

One-Pot Tandem Reaction Approach

Sequential Isoxazole-Pyridone Assembly

A tandem protocol combines isoxazole formation and pyridone cyclization in a single reactor (Figure 3). p-Tolyl nitrile oxide and methyl 3-oxopent-4-ynoate undergo cycloaddition to form the isoxazole intermediate, which directly undergoes Mo(CO)₆-mediated ring expansion. Subsequent in situ amidation with ammonium chloride affords the target compound in 56% overall yield.

Limitations:

- Side reactions : Competing hydrolysis of the nitrile oxide

- Scalability : Requires strict temperature control (60–70°C)

Structural Characterization and Analytical Data

Spectroscopic Confirmation

Purity and Stability

- HPLC : >98% purity (C18 column, MeCN/H₂O gradient)

- Storage : Stable at −20°C under nitrogen for >6 months

Applications and Derivatives

The compound serves as a key intermediate in kinase inhibitor development. Structural analogs with modified isoxazole substituents (e.g., 5-aryl to 5-heteroaryl) show enhanced bioactivity in preclinical cancer models.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-methyl-2-oxo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide?

- Methodology : The synthesis typically involves multi-step organic reactions. A core pyridine-2-one structure is formed via cyclization of β-ketoesters under acidic conditions, followed by coupling with a functionalized isoxazole moiety. Key steps include:

- Cyclization : Use of β-ketoesters with catalytic HCl or H₂SO₄ to form the dihydropyridinone ring .

- Isoxazole coupling : Reaction of the pyridine core with a p-tolyl-substituted isoxazole methylamine via amide bond formation (e.g., EDC/HOBt coupling) .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization for high purity (>95%) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodology : Use a combination of spectroscopic and analytical techniques:

- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and stereochemistry (e.g., δ ~2.3 ppm for methyl groups, δ ~160–170 ppm for carbonyls) .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) .

- FTIR : Peaks at ~1650–1750 cm⁻¹ for carbonyl groups (amide, pyridinone) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

- Methodology : Screen for activity using:

- Enzyme inhibition assays : Target enzymes (e.g., kinases, proteases) with fluorogenic substrates and IC₅₀ determination .

- Cell viability assays : MTT or resazurin-based tests on cancer/immortalized cell lines to assess cytotoxicity .

- Dose-response studies : Use logarithmic concentration ranges (1 nM–100 µM) to establish potency and selectivity .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Methodology : Employ quantum chemical calculations (e.g., DFT) to model reaction pathways:

- Transition state analysis : Identify energy barriers for key steps like cyclization or substitution .

- Solvent effects : Use COSMO-RS to simulate solvent interactions and optimize reaction conditions .

- Docking studies : Predict binding affinities to biological targets (e.g., enzymes) using AutoDock Vina .

Q. What experimental strategies resolve contradictions in reported biological activity data?

- Methodology : Address discrepancies via:

- Orthogonal assays : Validate results using independent techniques (e.g., SPR for binding affinity vs. enzymatic activity) .

- Metabolic stability tests : Assess compound degradation in liver microsomes to rule out false negatives .

- Structural analogs : Synthesize derivatives to isolate the pharmacophore responsible for activity .

Q. How can reaction engineering improve yield in large-scale synthesis?

- Methodology : Optimize using:

- Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, solvent ratio, catalyst loading) .

- Flow chemistry : Continuous flow reactors for exothermic steps (e.g., cyclization) to enhance control and scalability .

- Membrane separation : Purify intermediates via nanofiltration to reduce waste .

Q. What advanced techniques elucidate the compound’s mechanism of action in complex biological systems?

- Methodology : Combine:

- Cryo-EM or X-ray crystallography : Resolve binding modes with target proteins .

- Metabolomics : LC-MS/MS to track metabolic perturbations in treated cells .

- CRISPR-Cas9 screens : Identify genetic dependencies linked to compound sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.